molecular formula C5H8N4O B2452320 3-amino-1-methyl-1H-pyrazole-4-carboxamide CAS No. 89181-79-3

3-amino-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2452320
CAS RN: 89181-79-3
M. Wt: 140.146
InChI Key: AFVDRBOAZKXVQB-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C5H8N4O . It is a solid substance that is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an amide bond, a five-membered ring system attached to the carbonyl of the amide bond, and an amino group on the side of the amide bond .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, it is known that this compound is used as an intermediate in various organic syntheses .


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 140.14 . It has a melting point of 155-157 degrees Celsius . It is slightly soluble in water .

Scientific Research Applications

Synthesis and Characterization

  • A study identified a compound closely related to 3-amino-1-methyl-1H-pyrazole-4-carboxamide, highlighting its synthesis and characterization, and emphasizing the importance of correct labeling in research chemicals (McLaughlin et al., 2016).

Microwave-Assisted Organic Synthesis

  • Microwave-assisted organic synthesis of new pyrazole derivatives from 3-amino-1H-pyrazole-4-carboxamide was explored, demonstrating a method to efficiently produce various derivatives (Sun Da-gui, 2011).

Functionalization Reactions

  • Experimental and theoretical studies have been conducted on the functionalization reactions involving 1H-pyrazole-3-carboxamide derivatives, contributing to a deeper understanding of their chemical properties (İ. Yıldırım et al., 2005).

Antitumor Activities

  • Synthesis of pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides has been investigated, with some showing promising in vitro antitumor activities against various human cancer cell lines (T. Hafez et al., 2013).

Cytotoxicity Studies

  • New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives synthesized from 3-amino-1H-pyrazole-4-carboxamide were screened for in vitro cytotoxic activity, providing insights into their potential therapeutic applications (Ashraf S. Hassan et al., 2014).

Anti-TMV Activity

  • A series of bis-pyrazole compounds were synthesized, showing significant inactivation effects against Tobacco Mosaic Virus (TMV), indicating potential applications in plant protection (D. Zhang et al., 2012).

Discovery of Novel Kinase Inhibitors

  • Research led to the discovery of novel 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, providing a new avenue for therapeutic intervention (S. Degorce et al., 2016).

Synthesis of Pyrazolopyrimidines

  • Syntheses of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile and subsequent derivatives have been reported, highlighting their utility in chemical synthesis and potential biological applications (M. Bobko et al., 2012).

NMR Studies

  • NMR studies revealed the N-N migration of a carbamoyl group in a pyrazole derivative, providing valuable insights into the structural dynamics of these compounds (C. Pathirana et al., 2013).

Environmental Applications

  • A study developed a Cr3+ ion-selective electrode using 5-amino-1-phenyl-1H-pyrazole-4-carboxamide, demonstrating its potential in environmental monitoring (H. Zamani et al., 2009).

Safety and Hazards

This compound is considered hazardous and may cause skin irritation, serious eye damage, and specific target organ toxicity . It should be stored in a cool place, away from oxidizing agents .

Future Directions

The potential applications of 3-amino-1-methyl-1H-pyrazole-4-carboxamide and similar compounds in fungicide development are currently being explored . Further studies are needed to fully understand the properties and potential uses of this compound.

properties

IUPAC Name

3-amino-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-2-3(5(7)10)4(6)8-9/h2H,1H3,(H2,6,8)(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVDRBOAZKXVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89181-79-3
Record name 3-amino-1-methyl-1H-pyrazole-4-carboxamide
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